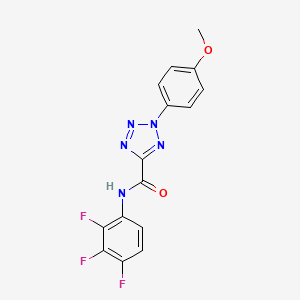

![molecular formula C14H13N3 B2591279 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine CAS No. 881040-42-2](/img/structure/B2591279.png)

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

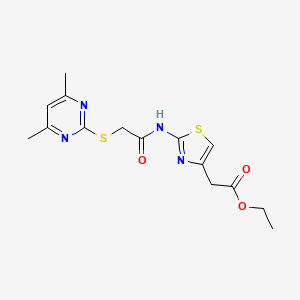

“2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” is a type of aromatic heterocyclic compound . It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple method for the synthesis of imidazo pyrimidine-3-carbonitriles and 1,2,4-triazolo [4,3-a]pyrimidines derivatives involves a three-component one-pot condensation of various aromatic aldehydes, malononitrile and 2-aminobenzimidazole or 3-amino-1,2,4-triazole .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic heterocycles that contain two nitrogen atoms . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . This process is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as “2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine”, have been used as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Corrosion Inhibitor

The new prepared complex of “2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” has been studied as a corrosion inhibitor . It has shown an efficiency of 99% at low concentrations range of 50-1000ppm .

Antibacterial Activator

“2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” has also been studied for its antibacterial properties . It has shown an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been reported to have a wide range of applications in medicinal chemistry . They have been used in the development of covalent inhibitors, including KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors, which typically work by irreversibly binding to their target proteins . This suggests that 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine might affect the pathways involving its target proteins.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-proliferative activity against different human cancer cell lines . This suggests that 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine might have similar effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives are known to involve various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies might be influenced by environmental factors such as temperature, light, and the presence of certain chemicals.

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . There is ongoing research into their potential uses, including as anti-inflammatory agents and antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being considered in this research .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQIFSCICSFMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2591208.png)

![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)